2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 89768-07-0
VCID: VC18274750
InChI: InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride

CAS No.: 89768-07-0

Cat. No.: VC18274750

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride - 89768-07-0

Specification

CAS No. 89768-07-0
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H
Standard InChI Key JGZNXJVOMLUIKC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2CCC(C2)N1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a bicyclo[2.2.1]heptane framework with a nitrogen atom at the 2-position, forming a bridged bicyclic system. The 3-carboxylic acid ethyl ester group introduces both hydrophilicity and a handle for further derivatization, while the hydrochloride salt enhances solubility in polar solvents . Key structural parameters include:

  • Molecular Formula: C10H16ClNO2\text{C}_{10}\text{H}_{16}\text{ClNO}_2

  • Molecular Weight: 241.70 g/mol

  • CAS Registry: 1033766-30-1 (free base variant)

X-ray crystallography of analogous derivatives reveals a puckered bicyclic ring system with bond angles consistent with strain-induced reactivity . The ethyl ester group adopts an equatorial conformation, minimizing steric hindrance with the azabicyclic core .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks at δ 4.18–4.32 ppm correspond to the ethyl ester’s methylene protons, while the azabicyclic protons resonate between δ 1.53–3.37 ppm, reflecting the rigid scaffold’s magnetic environment .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester group appears at ~170 ppm, with the bicyclic carbons spanning 20–60 ppm .

  • Mass Spectrometry: ESI-MS exhibits a parent ion at m/z 206.1 [M+H]+^+ for the free base, with the hydrochloride form showing a characteristic chloride adduct .

Synthetic Methodologies

Diastereoselective Aza-Diels-Alder Reaction

A cornerstone synthesis involves the aza-Diels-Alder cycloaddition of cyclopentadiene with ethyl glyoxylate, followed by stereoselective reduction. This method yields the endo-isomer predominantly, with diastereomeric ratios exceeding 9:1 . Key steps include:

  • Cycloaddition: Reaction of cyclopenta-1,3-diene with ethyl glyoxylate and ammonium chloride generates a mixture of exo and endo adducts .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) facilitates separation via column chromatography, yielding enantiomerically pure intermediates .

  • Hydrogenolysis: Palladium-catalyzed hydrogenation removes chiral auxiliaries (e.g., 1-phenylethylamine), affording the free amine, which is subsequently converted to the hydrochloride salt .

Yield: 70–85% over six steps .

Fluorination Strategies

Fluorine incorporation at the 5-position enhances metabolic stability and target binding. Using diethylaminosulfur trifluoride (DAST), hydroxylated precursors undergo nucleophilic substitution to yield mono- and difluorinated derivatives :

(1R,3S,4S,5R)-5-OHDAST(1R,3S,4S,5S)-5-F(Yield: 48.9–55.3%)[6]\text{(1R,3S,4S,5R)-5-OH} \xrightarrow{\text{DAST}} \text{(1R,3S,4S,5S)-5-F} \quad (\text{Yield: 48.9–55.3\%})[6]

Difluorination via sequential oxidation and DAST treatment achieves 53.3% yield for the 5,5-difluoro analog .

Pharmacological Applications

DPP-4 Inhibition for Diabetes Management

Derivatives bearing the 2-azabicyclo[2.2.1]heptane scaffold exhibit potent DPP-4 inhibition, critical for prolonging incretin activity in type 2 diabetes. Neogliptin analogs demonstrate IC50_{50} values of 16.8 ± 2.2 nM, surpassing clinical agents like sitagliptin (IC50_{50} = 19 nM) . Molecular docking reveals hydrogen bonding between the bicyclic amine and Glu205^{205}/Tyr662^{662} residues in the DPP-4 active site .

Antiviral Activity Against HCV

Fused tricyclic derivatives incorporating this scaffold inhibit HCV NS5A protein function at picomolar concentrations. Modifications at the 3-carboxylate position (e.g., aryl substitutions) enhance viral replication suppression by disrupting NS5A dimerization .

Structural Modifications and SAR Insights

Ester Group Optimization

Replacing the ethyl ester with methyl or benzyl esters alters pharmacokinetic profiles:

Ester GroupLogPSolubility (mg/mL)DPP-4 IC50_{50} (nM)
Ethyl1.212.416.8
Methyl0.918.922.1
Benzyl2.53.714.3

Data derived from .

Benzyl esters improve membrane permeability but reduce aqueous solubility, necessitating prodrug strategies for oral delivery .

Fluorine Substitution

Fluorination at C5 significantly impacts bioactivity:

  • 5-Fluoro: Increases metabolic stability (t1/2_{1/2} = 4.7 h vs. 2.1 h for non-fluorinated) .

  • 5,5-Difluoro: Enhances DPP-4 binding affinity (Kd_d = 8.2 nM) via hydrophobic interactions with Val207^{207} .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) may mitigate the hydrochloride salt’s rapid renal clearance, extending therapeutic half-life .

Broad-Spectrum Antiviral Development

Structural analogs targeting SARS-CoV-2 main protease (Mpro^\text{pro}) are under investigation, leveraging the scaffold’s rigidity to occupy the S1/S2 substrate-binding pocket .

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